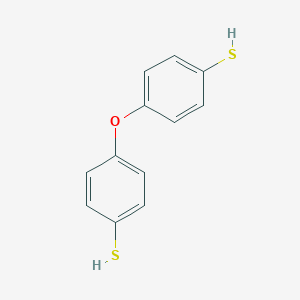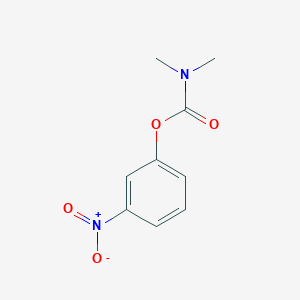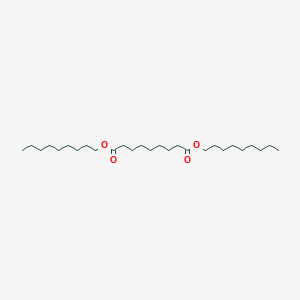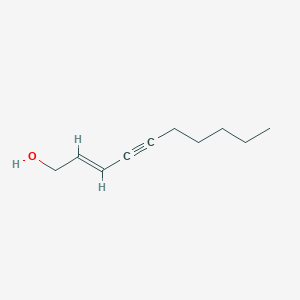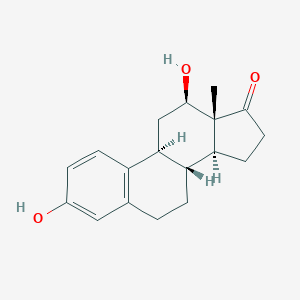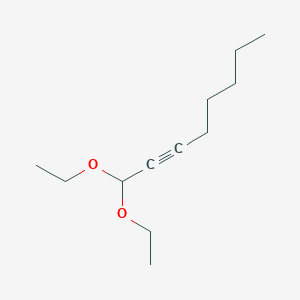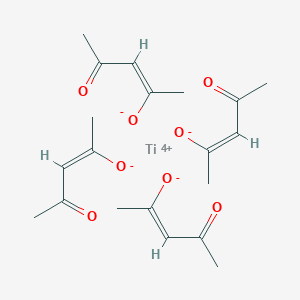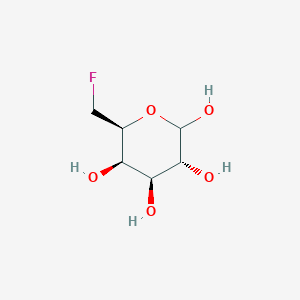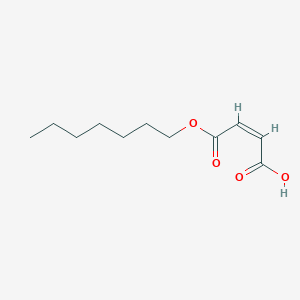
1,2-Dibromoethyltrimethylsilane
Overview
Description
1,2-Dibromoethyltrimethylsilane is an organosilicon compound with the molecular formula C5H12Br2Si. It is characterized by the presence of two bromine atoms attached to an ethyl group, which is further bonded to a trimethylsilane group. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
1,2-Dibromoethyltrimethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of trimethyl(vinyl)silane with N-bromosuccinimide (NBS) in acetonitrile at room temperature. The reaction proceeds with high yield and produces this compound as a colorless liquid . Another method involves the reaction of trimethylchlorosilane with bromoethane under an inert gas atmosphere .
Chemical Reactions Analysis
1,2-Dibromoethyltrimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form ethyltrimethylsilane.
Elimination Reactions: Under certain conditions, the bromine atoms can be eliminated to form alkenes.
Common reagents used in these reactions include N-bromosuccinimide, acetonitrile, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Dibromoethyltrimethylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-dibromoethyltrimethylsilane involves its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The trimethylsilane group provides stability and influences the reactivity of the compound .
Comparison with Similar Compounds
1,2-Dibromoethyltrimethylsilane can be compared with other similar compounds, such as:
1,2-Dichloroethyltrimethylsilane: Similar in structure but with chlorine atoms instead of bromine.
1,2-Diiodoethyltrimethylsilane: Contains iodine atoms, which are larger and more reactive than bromine.
1,2-Dibromoethane: Lacks the trimethylsilane group, making it less stable and more reactive.
The uniqueness of this compound lies in its combination of the ethyl group with bromine atoms and the trimethylsilane group, providing a balance of reactivity and stability .
Properties
IUPAC Name |
1,2-dibromoethyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12Br2Si/c1-8(2,3)5(7)4-6/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJHCBRLJLIXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Br2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540539 | |
| Record name | (1,2-Dibromoethyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18146-08-2 | |
| Record name | (1,2-Dibromoethyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,2-Dibromoethyltrimethylsilane in the synthesis of α-trimethylsilyl acrylic monomers?
A1: this compound serves as a starting material in the synthesis of α-trimethylsilyl acrylic acid and its methyl ester. [] The research article highlights its successful utilization in achieving a good yield of these monomers. While the specific reaction steps are not detailed in the abstract, it signifies the importance of this compound as a key precursor in this synthesis pathway.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


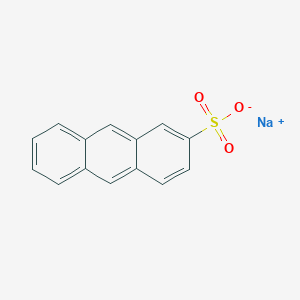
![Isochromeno[3,4-b]chromene-5,12-dione](/img/structure/B98263.png)
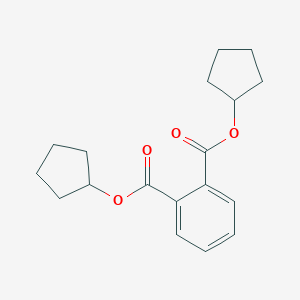
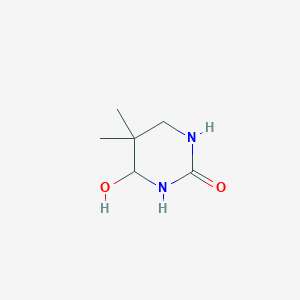
![N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide](/img/structure/B98274.png)
